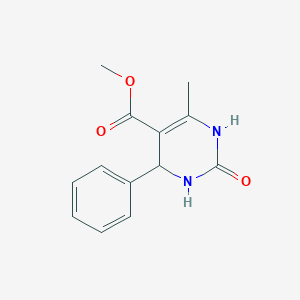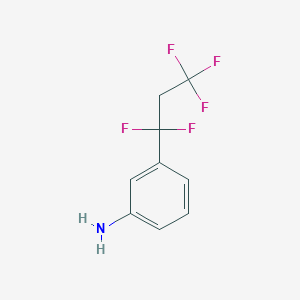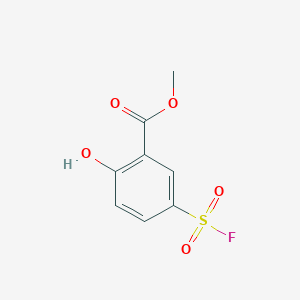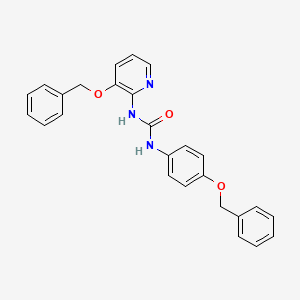
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
This compound has been synthesized via the modified Biginelli reaction from benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions in high yield .Molecular Structure Analysis
The dihydropyrimidine ring of this compound adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The synthesis of this compound involves the Biginelli reaction of aldehyde, ethyl acetoacetate, and urea under acidic conditions. Many improvements and modifications have been developed, including microwave promotion, ultrasound irradiation, ionic liquids, and the use of Lewis acid catalysts .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius. It has a molecular formula of C14H16N2O3 and a molecular weight of 260.29. Its melting point ranges from 206.0 to 210.0 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis via Modified Biginelli Reaction : Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using a modified Biginelli reaction, involving benzaldehyde, p-tolylurea, and methyl acetoacetate. This method utilizes microwave irradiation and TsOH catalysis under solvent-free conditions, resulting in high yields (Chen, Liu, & Wang, 2012).
Oxidation Studies with Selenium Dioxide : Research has explored the oxidation of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives with selenium dioxide, focusing on the transformation of the 6-methyl group to various functional groups, influenced by ring substitution and the substituent at the 5 position (Khanina & Dubur, 1982).
Ring Expansion and Nucleophilic Substitution : Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with thiophenolates, leading to either ring expansion or nucleophilic substitution, influenced by reagent ratio, reaction time, and temperature. This demonstrates the versatile reactivity of this compound under varying conditions (Shutalev, Trafimova, Fesenko, 2010).
Thermodynamic and Structural Analysis
Thermodynamic Properties : The combustion energies of esters, including ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been experimentally obtained. This includes measurements of enthalpies of combustion, formation, fusion, vaporization, and sublimation, providing insight into their thermodynamic behavior (Klachko et al., 2020).
Conformational Analysis : X-ray crystal structure analysis and quantum chemical calculations have been used for structural and electronic characterizations of tetrahydropyrimidine derivatives. This includes analysis of molecular geometry, conformational characteristics, and packing in the crystal lattice, providing insights into the physical and chemical properties of these compounds (Memarian et al., 2013).
Biomedical Applications
Antimicrobial and Anticancer Evaluation : Some derivatives have been synthesized and evaluated for antimicrobial and anticancer potential. This includes comparisons to standard drugs, demonstrating significant biological activity and highlighting the potential for medical applications (Sharma et al., 2012).
Antitubercular Activity : Novel dihydropyrimidines, including derivatives of this compound, have been synthesized and evaluated as potential antitubercular agents. Their efficacy against Mycobacterium tuberculosis highlights their potential as a new class of antitubercular drugs (Trivedi et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-10(12(16)18-2)11(15-13(17)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQDAVSMSTUQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2626064.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2626065.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2626070.png)


![Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate](/img/structure/B2626076.png)
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)

![8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2626084.png)
